N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide
Description
“N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide” is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core substituted at the 2-position with a 1,3-benzothiazole-2-carboxamide group. Key structural elements include:
- Tetrahydrobenzothiophene backbone: A sulfur-containing bicyclic system with a partially saturated cyclohexene ring.
- 6-Methyl substituent: A methyl group at position 6 of the tetrahydrobenzothiophene.
- 3-(Methylcarbamoyl) group: A carboxamide derivative with a methylamine substituent at position 3.
- 1,3-Benzothiazole-2-carboxamide: A benzothiazole ring linked via a carboxamide bond to the tetrahydrobenzothiophene.
Properties
IUPAC Name |
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-10-7-8-11-14(9-10)26-18(15(11)16(23)20-2)22-17(24)19-21-12-5-3-4-6-13(12)25-19/h3-6,10H,7-9H2,1-2H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTCVOXEMZTUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene and benzothiazole rings, followed by their coupling. Common reagents used in these reactions include methyl isocyanate, hydrogen chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide exhibits significant anti-inflammatory and analgesic effects. In pharmacological tests using a carrageenan-induced inflammation model, the compound demonstrated a statistically significant increase in pain threshold and suppression of inflammatory responses compared to standard treatments such as Lornoxicam and Diclofenac .
Structure-Activity Relationship Studies
The unique structure of this compound makes it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can explore modifications to the molecular structure to enhance its biological activity or reduce side effects. The compound serves as a scaffold for the development of new anti-inflammatory agents .
Case Studies
- Analgesic Efficacy : In a comparative study involving several compounds with similar structures, this compound was found to outperform traditional analgesics in terms of potency and duration of effect. The study utilized both in vitro and in vivo models to validate these findings.
- Inflammation Models : Another case study focused on chronic inflammation models demonstrated that this compound not only alleviated symptoms but also showed promise in altering the underlying pathophysiology associated with chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound may act by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules from the provided evidence, focusing on substituents, molecular properties, and inferred biological implications.
Structural and Functional Group Analysis
Key Observations
- Electron-Withdrawing vs. In contrast, the chlorophenyl group in introduces strong electron withdrawal, which may enhance binding to electrophilic targets.
- Solubility and Lipophilicity: The methoxy group in increases lipophilicity compared to the target compound’s methyl group, suggesting divergent pharmacokinetic profiles. The amino group in and may improve solubility but reduce membrane permeability.
Biological Activity
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiophene moiety with a benzothiazole carboxamide functional group. Its molecular formula is with a molecular weight of 396.5 g/mol. The specific arrangement of atoms within the compound contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple chemical reactions, including:
- Formation of the Benzothiophene Core : This may involve cyclization reactions using sulfur sources.
- Introduction of the Benzothiazole Moiety : This is achieved through nucleophilic substitution reactions.
- Carboxamide Formation : The final step usually involves the reaction of an amine with an acid chloride or isocyanate.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown promising antibacterial and antifungal properties.
- Anticancer Effects : Preliminary studies suggest selective cytotoxicity against tumorigenic cell lines while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, including those implicated in cancer and inflammatory diseases.
Case Studies
- Antimicrobial Studies : A series of related compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 200 μg/mL against various pathogens.
- Cytotoxicity Tests : In vitro assays on tumor cell lines revealed that certain derivatives exhibited IC50 values as low as 28 ng/mL, indicating potent anticancer activity.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound interacts with specific molecular targets such as enzymes and receptors.
- It may modulate signaling pathways related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene | Benzothiophene core | Antimicrobial |
| N-(2-hydroxyphenyl)acetamide | Acetamide group | Anti-inflammatory |
| 5-Methylbenzodioxole | Dioxole structure | Antioxidant |
The unique combination of benzothiophene and benzothiazole in this compound may enhance its biological activity synergistically compared to other compounds lacking these features.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can its purity be validated experimentally?
- Methodological Answer : The synthesis of benzothiazole-carboxamide derivatives typically involves coupling reactions under controlled conditions. For example, analogous compounds are synthesized via nucleophilic substitution or amide bond formation using reagents like carbodiimides (e.g., DCC or EDC) in anhydrous solvents such as DMF or acetonitrile . Characterization should include 1H/13C NMR to confirm regiochemistry, IR spectroscopy for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹), and HPLC-MS for purity assessment (>95%). Elemental analysis (C, H, N, S) is critical to verify stoichiometric consistency .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in silico docking studies to predict binding affinity toward target proteins (e.g., kinases or enzymes). Tools like AutoDock Vina or Schrödinger Suite can model interactions, prioritizing conserved residues (e.g., catalytic sites). Follow with in vitro enzyme inhibition assays (IC₅₀ determination) using fluorogenic substrates or colorimetric readouts (e.g., NADH depletion for oxidoreductases). Include positive controls (e.g., staurosporine for kinases) and validate cytotoxicity via MTT assays in relevant cell lines .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map reaction pathways to identify low-energy intermediates and transition states. Software like Gaussian or ORCA enables prediction of activation barriers, guiding solvent selection (e.g., high dielectric solvents for polar transition states). Coupled with microkinetic modeling , this approach narrows experimental conditions (temperature, catalyst loading) to minimize side reactions . For example, ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error iterations by >50% .
Q. How should researchers resolve contradictions in activity data across different assay platforms?
- Methodological Answer : Conduct meta-analysis of raw data (e.g., dose-response curves) to identify outliers or platform-specific biases. Use statistical design of experiments (DoE) to isolate variables (e.g., buffer pH, ATP concentration in kinase assays). For conflicting IC₅₀ values, validate via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity). Cross-reference with structural analogs to assess SAR trends .
Q. What strategies are effective for optimizing reaction yield and scalability?
- Methodological Answer : Apply response surface methodology (RSM) in DoE to model interactions between variables (e.g., temperature, stoichiometry, solvent polarity). For example, a central composite design can identify optimal conditions for amide coupling (e.g., 0.5 equiv. HOBt, 1.2 equiv. EDC, 25°C in DMF). For scalability, transition from batch to flow chemistry using microreactors to enhance mixing and heat transfer, reducing byproduct formation .
Q. What safety protocols are critical for handling intermediates and waste generated during synthesis?
- Methodological Answer : Follow GHS-compliant protocols for toxic intermediates (e.g., thioureas or thiols). Use fume hoods for reactions releasing H₂S or volatile amines. Waste must be segregated: halogenated solvents (e.g., DCM) in separate containers, heavy metal catalysts (e.g., Pd/C) filtered and stored for certified disposal. Neutralize acidic/basic residues before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
